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Compound of Interest

Compound Name:
3-[4-(Propan-2-yl)phenyl]butanoic

acid

CAS No.: 53086-50-3

Cat. No.: B1310251 Get Quote

In the landscape of drug discovery and development, the aqueous solubility of an active

pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic potential.

It is a critical determinant of dissolution rate, which in turn profoundly influences oral

bioavailability. An API that cannot adequately dissolve in the gastrointestinal fluids will exhibit

poor absorption, leading to suboptimal efficacy and high inter-subject variability. The compound

3-[4-(propan-2-yl)phenyl]butanoic acid, a structural analog of the profen class of non-

steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenoprofen, presents a classic

case study in the challenges posed by poorly soluble weak acids.

This guide provides a comprehensive technical overview of the solubility profile of 3-[4-
(propan-2-yl)phenyl]butanoic acid. We will dissect its fundamental physicochemical

properties, establish a theoretical framework for its expected behavior in aqueous media, and

provide detailed, field-proven experimental protocols for both thermodynamic and kinetic

solubility determination. The ultimate goal is to synthesize this information to classify the

compound within the Biopharmaceutics Classification System (BCS), a framework used by

regulatory bodies to predict in vivo drug performance.[1][2][3][4] This classification serves as an

invaluable tool, guiding formulation scientists in the rational design of dosage forms that can

overcome solubility-limited bioavailability.
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A thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting and

interpreting its solubility. 3-[4-(propan-2-yl)phenyl]butanoic acid is a carboxylic acid

derivative, which immediately signals that its solubility will be highly dependent on pH.

Table 1: Key Physicochemical Properties of 3-[4-(propan-2-yl)phenyl]butanoic acid

Property Value Source

IUPAC Name
3-[4-(propan-2-

yl)phenyl]butanoic acid
[5]

Synonyms
3-(4-Isopropylphenyl)butanoic

acid
[5][6]

CAS Number 53086-50-3 [5][6]

Molecular Formula C13H18O2 [5][6]

Molecular Weight 206.28 g/mol [5][7]

Physical Form Solid [6]

Estimated pKa ~4.5 - 4.8 [8][9]

Calculated LogP ~3.5 [7]

The molecule's structure contains two key functional regions:

A hydrophilic carboxylic acid group (-COOH): This group is ionizable. At pH values below its

acid dissociation constant (pKa), it will be predominantly protonated (unionized) and less

soluble in water. At pH values above its pKa, it will deprotonate to form a carboxylate anion (-

COO⁻), which is significantly more polar and thus more water-soluble.[10][11][12] Carboxylic

acids of this type typically have a pKa in the range of 3 to 5.[13] For instance, the pKa of the

structurally similar fenoprofen is 4.5.[8][14]

A lipophilic 4-(propan-2-yl)phenyl group: This bulky, non-polar aromatic moiety contributes to

the molecule's low intrinsic aqueous solubility and high affinity for organic environments. This

is quantitatively represented by the octanol-water partition coefficient (LogP). A calculated

LogP value of approximately 3.5 indicates significant lipophilicity, suggesting the compound

will readily partition into lipid membranes.[7][15][16]
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This combination of a weak acidic group and a lipophilic backbone strongly suggests that 3-[4-
(propan-2-yl)phenyl]butanoic acid will exhibit poor aqueous solubility in acidic environments

(like the stomach) and is likely a candidate for BCS Class II.[1][17]

Experimental Framework for Solubility
Determination
The term "solubility" can be context-dependent in drug discovery. It is crucial to distinguish

between two key measurements: thermodynamic and kinetic solubility.[18][19]

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum

concentration of a compound that can be dissolved in a solvent under conditions of

thermodynamic equilibrium at a specific temperature and pressure. It is the gold-standard

measurement for lead optimization and pre-formulation, typically determined using the

Shake-Flask method.[20][21]

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a

compound, introduced from a concentrated organic stock solution (e.g., DMSO), begins to

precipitate in an aqueous buffer.[21][22] It often overestimates thermodynamic solubility due

to the formation of supersaturated solutions or amorphous precipitates.[18] However, its

speed makes it invaluable for screening large compound libraries in early discovery.[22][23]

Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)
The Shake-Flask method is the definitive technique for measuring equilibrium solubility and is

recommended by regulatory agencies for BCS classification.[20][24] The protocol is designed

to ensure a true equilibrium is reached and that the solid form of the API remains unchanged.

Methodology:

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH

range, specifically pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes), pH 4.5

(Acetate buffer), and pH 6.8 (Phosphate buffer), as stipulated for BCS classification.[24][25]
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Compound Addition: Add an excess amount of solid 3-[4-(propan-2-yl)phenyl]butanoic
acid to a series of glass vials, each containing a known volume of one of the prepared

buffers.

Causality: Using an excess of the solid is critical to ensure that the solution becomes

saturated, allowing for the determination of the maximum dissolved concentration at

equilibrium.[20] The presence of undissolved solid at the end of the experiment is a visual

confirmation of saturation.

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a

temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.

Causality: This prolonged agitation period is necessary to overcome kinetic barriers and

allow the system to reach a true thermodynamic equilibrium between the dissolved and

solid states of the compound.[23] Shorter incubation times may lead to an underestimation

of the true solubility.

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess

solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter

is removed, the supernatant must be filtered (using a low-binding filter, e.g., PVDF) or

centrifuged at high speed.

Causality: Incomplete removal of solid particles is a common source of error, leading to a

significant overestimation of solubility. Centrifugation followed by filtration is the most

robust method for phase separation.[23]

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and

analyze the concentration of the dissolved compound using a validated, stability-indicating

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV) or LC-MS/MS.

Causality: HPLC-based methods are superior to direct UV spectrophotometry because

they can separate the API from any potential impurities or degradants, ensuring only the

concentration of the intact compound is measured.[20]

Validation Steps:
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Measure the pH of the solution at the end of the experiment to confirm it has not shifted

significantly.[20]

Recover the remaining solid and analyze its physical form (e.g., using X-ray powder

diffraction or differential scanning calorimetry) to confirm that no polymorphic

transformation or salt disproportionation has occurred during the experiment.[23]
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Diagram 1: Workflow for Thermodynamic Solubility Determination.
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Protocol: Kinetic Solubility Determination
This high-throughput method is designed for rapid screening and relies on detecting

precipitation from a DMSO stock solution.

Methodology:

Stock Solution: Prepare a high-concentration stock solution of the compound in 100%

dimethyl sulfoxide (DMSO), for example, at 20 mM.

Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered

saline, PBS, at pH 7.4) into the wells of a 96-well microplate.

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution

to the buffer in the microplate to achieve a range of final concentrations.

Causality: The rapid addition of a DMSO solution into an aqueous buffer creates a state of

supersaturation. The kinetic solubility is the point at which the compound's concentration

exceeds the energy barrier for nucleation and precipitation occurs.

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

[22]

Precipitation Detection: Measure the amount of precipitation in each well. This can be done

via several methods:

Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.

[19]

Direct UV Reading (after filtration): The plate is filtered, and the concentration of the

soluble compound remaining in the filtrate is measured.

Data Analysis: The kinetic solubility is reported as the concentration at which significant

precipitation is first observed.
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Diagram 2: Workflow for Kinetic Solubility Determination.

Data Interpretation and Biopharmaceutical
Classification
The experimental data gathered from the Shake-Flask method allows for a definitive

classification of the API.

Hypothetical pH-Solubility Profile
Based on its structure as a weak acid, the expected solubility profile for 3-[4-(propan-2-
yl)phenyl]butanoic acid is summarized below.

Table 2: Hypothetical Thermodynamic Solubility Data
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pH of Medium
Expected
Predominant
Species

Expected Solubility
(mg/mL)

Rationale

1.2 Unionized (R-COOH) < 0.01

pH is well below the

pKa; the highly

lipophilic, neutral form

dominates, leading to

very poor aqueous

solubility.

4.5
Mix of Unionized and

Ionized
~0.05 - 0.15

pH is near the pKa; a

significant increase in

solubility is observed

as the ionized form

appears.

6.8 Ionized (R-COO⁻) > 1.0

pH is well above the

pKa; the highly

soluble carboxylate

salt form is dominant.

Biopharmaceutics Classification System (BCS)
Assessment
The BCS framework classifies drugs based on their aqueous solubility and intestinal

permeability.[1][2]

Solubility Classification: A drug is considered "highly soluble" when its highest single

therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[1]

Analysis: Assuming a hypothetical highest dose of 400 mg (similar to ibuprofen), the

dose/solubility volume at pH 1.2 would be 400 mg / <0.01 mg/mL = >40,000 mL. Since this

volume is far greater than 250 mL, 3-[4-(propan-2-yl)phenyl]butanoic acid is definitively

classified as having Low Solubility.

Permeability Classification: A drug is considered "highly permeable" when the extent of

absorption in humans is ≥ 85%.[1] While this requires in vivo or in vitro Caco-2 studies, a
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strong prediction can be made based on physicochemical properties.

Analysis: With a calculated LogP of ~3.5, the compound is highly lipophilic. Such

molecules typically exhibit high passive diffusion across the intestinal membrane.

Therefore, it is predicted to have High Permeability.

Physicochemical Properties

Experimental Data
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Diagram 3: Logical Flow for BCS Classification.

Conclusion of Assessment: Based on its low solubility and predicted high permeability, 3-[4-
(propan-2-yl)phenyl]butanoic acid is classified as a BCS Class II compound.
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Implications for Formulation and Development
A BCS Class II classification has significant consequences for drug development. The

absorption of such compounds is rate-limited by their dissolution.[1] Therefore, formulation

strategies must focus on enhancing the dissolution rate and/or the apparent solubility in the

gastrointestinal tract. Potential approaches include:

Salt Formation: Creating a salt (e.g., sodium or potassium salt) can dramatically increase the

dissolution rate in the intestine.

Particle Size Reduction: Micronization or nanocrystal technology increases the surface area

available for dissolution.

Amorphous Solid Dispersions: Dispersing the crystalline API in a polymeric carrier in an

amorphous state can improve both solubility and dissolution rate.[17]

Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can

improve absorption by presenting the drug in a pre-dissolved state.

Conclusion
The solubility profile of 3-[4-(propan-2-yl)phenyl]butanoic acid is characteristic of a weak

acid with significant lipophilicity. Its aqueous solubility is profoundly pH-dependent, being very

low in acidic conditions and increasing substantially in neutral to alkaline environments.

Rigorous experimental determination via the Shake-Flask method is essential for accurate

characterization. The resulting data strongly supports a BCS Class II classification, highlighting

that its bioavailability will be limited by its dissolution rate. This foundational knowledge is

paramount, as it directs all subsequent formulation and development activities toward

strategies that can effectively overcome this solubility challenge, ultimately enabling the

molecule's progression into a viable therapeutic product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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